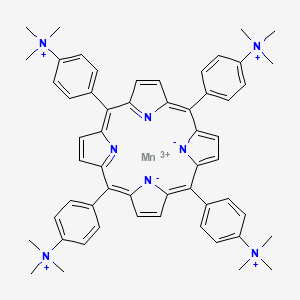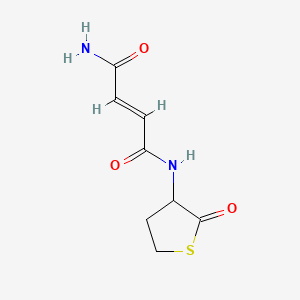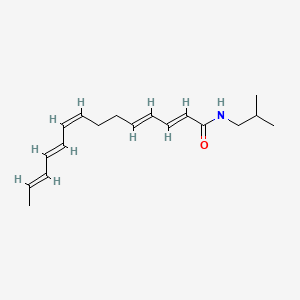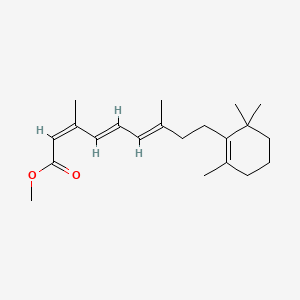
9E-heptadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9E-Heptadecenoic acid is a long-chain fatty acid.
belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. has been detected in multiple biofluids, such as saliva and urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Aplicaciones Científicas De Investigación
1. Role in Ruminant Fats
9E-Heptadecenoic acid is a minor constituent in ruminant fats, with its isomeric definition often unspecified in reports on ruminant milk and intramuscular fat. It predominantly exists as the isomer 17:1 cis-9 in ruminant milk and fat (Alves et al., 2006).
2. Antifungal Properties
Research has shown the antifungal properties of cis-9-Heptadecenoic acid (CHDA), especially its effectiveness in inhibiting the growth and/or germination of various fungi. This suggests its potential use in controlling fungal growth, particularly in agricultural settings (Avis & Bélanger, 2001).
3. Application in Oil/Water Separation
9E-Heptadecenoic acid has been utilized to create hydrophobic materials for oil/water separation. These materials have shown high efficiency in cleaning up oil spills and removing oil contaminants from water (Alghunaimi et al., 2019).
4. Chemical Synthesis and Energy Applications
Its application in chemical synthesis, specifically in the decarboxylation of fatty acids, has been explored. This process is relevant for producing hydrocarbons that can mimic diesel fuel properties, demonstrating potential in renewable energy sources (Knothe et al., 2017).
5. Biocatalysis and Production of Value-Added Compounds
9E-Heptadecenoic acid derivatives have been produced via biocatalysis, offering pathways for creating valuable compounds for use in flavors, antifungal agents, and bioplastics (Jang et al., 2014).
6. Inhibition of Cancer Cell Proliferation
Heptadecanoic acid, a related compound, has been found to inhibit cell proliferation in non-small-cell lung cancer cells, particularly in those resistant to certain drugs. This indicates a potential therapeutic application in lung cancer treatment (Xu et al., 2019).
7. Bacterial Fatty Acid Identification
It has also been identified as a novel bacterial fatty acid, broadening our understanding of bacterial lipid profiles and potentially aiding in the identification of novel bacterial species (Carballeira et al., 2000).
Propiedades
Número CAS |
76261-97-7 |
|---|---|
Nombre del producto |
9E-heptadecenoic acid |
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
(E)-heptadec-9-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8+ |
Clave InChI |
QSBYPNXLFMSGKH-CMDGGOBGSA-N |
SMILES isomérico |
CCCCCCC/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCCCC=CCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCC=CCCCCCCCC(=O)O |
melting_point |
14.5°C |
Descripción física |
Liquid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene](/img/structure/B1238943.png)

![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1238946.png)

![(12R,13R,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B1238949.png)
![methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B1238950.png)


![(1R,2R,9R,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1238955.png)
![1-benzyl-3-[(E)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B1238957.png)


